molecular formula C11H18ClN5 B15115170 N-[(1-ethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

N-[(1-ethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B15115170
M. Wt: 255.75 g/mol
InChI Key: JXMFHCVZVLDFAT-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine hydrochloride is a pyrazole-derived amine hydrochloride compound. Pyrazole derivatives are widely studied for their pharmacological and material science applications due to their heterocyclic structure, which allows for diverse functionalization. This compound features two pyrazole rings: one substituted with a methyl-ethyl group and the other with dimethylamine, protonated as a hydrochloride salt to enhance solubility and stability.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-4-16-8-10(7-13-16)6-12-11-5-9(2)14-15(11)3;/h5,7-8,12H,4,6H2,1-3H3;1H

InChI Key

JXMFHCVZVLDFAT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=CC(=NN2C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride typically involves the reaction of 1-ethylpyrazole with 2,5-dimethylpyrazole-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[(1-ethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Proposed Data Table (Hypothetical Framework) :

Property Target Compound 1H-pyrazole-3-carboxamide Bis-pyrazole Complex
Molecular Weight 285.78 g/mol 220.25 g/mol 350.45 g/mol
Solubility (Water) High (hydrochloride salt) Moderate Low
NMR Shifts (1H, ppm) δ 2.25 (s, CH3), δ 4.10 (q, CH2) δ 7.45 (s, pyrazole-H) δ 2.50 (s, CH3)
Therapeutic Application Under investigation Kinase inhibitor Catalyst ligand

Biological Activity

N-[(1-ethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride is a synthetic compound belonging to the pyrazole family, characterized by its unique five-membered ring structure containing two nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its structural features that suggest diverse therapeutic applications.

The molecular formula for this compound is C11H18ClN5, with a molecular weight of approximately 255.75 g/mol. Its synthesis typically involves the reaction of 1-ethylpyrazole with 2,5-dimethylpyrazole-3-amine under controlled conditions, often employing solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (80–100°C) to facilitate the reaction .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biological pathways, influencing processes such as inflammation and cell proliferation. Research indicates that the compound may function as an anti-inflammatory and anticancer agent by binding to target proteins and altering their activity .

Anti-inflammatory Properties

In vitro studies have shown that this compound exhibits significant anti-inflammatory effects. It has been observed to inhibit the production of pro-inflammatory cytokines in various cell lines, suggesting its potential use in treating inflammatory diseases.

Anticancer Activity

Preliminary findings indicate that this compound may possess anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that correlate with its concentration. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancerous cells .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related pyrazole derivatives is useful. The following table summarizes key features and biological activities of selected compounds:

Compound NameMolecular FormulaBiological Activity
N-[1-Ethylpyrazol-4-yl]methyl]-2,5-dimethylpyrazol-3-amino;hydrochlorideC11H18ClN5Anti-inflammatory, Anticancer
4-Amino-3,5-dimethylpyrazoleC5H9N3Antimicrobial
N-[5-Fluoro-pyrazolyl]methyl]methanamineC12H19ClFNPotential anticancer activity

This table illustrates the diversity within the pyrazole family and highlights how structural variations can influence biological properties .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of N-[(1-ethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amino;hydrochloride:

  • Anti-inflammatory Study : In a study published in a peer-reviewed journal, the compound was tested on lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with varying concentrations of the compound .
  • Anticancer Research : A recent investigation assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF7). The results demonstrated an IC50 value of approximately 30 µM, indicating potent anticancer activity compared to control groups .

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